(4S,4'S)-(-)-2,2'-(3-Pentylidene)bis(4-isopropyloxazoline)
Description
Properties
IUPAC Name |
(4S)-4-propan-2-yl-2-[3-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pentan-3-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2/c1-7-17(8-2,15-18-13(9-20-15)11(3)4)16-19-14(10-21-16)12(5)6/h11-14H,7-10H2,1-6H3/t13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJFQTUSLZLNOP-ZIAGYGMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=NC(CO1)C(C)C)C2=NC(CO2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(C1=N[C@H](CO1)C(C)C)C2=N[C@H](CO2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446981 | |
| Record name | (4S,4'S)-(-)-2,2'-(3-Pentylidene)bis(4-isopropyloxazoline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160191-65-1 | |
| Record name | (4S,4'S)-(-)-2,2'-(3-Pentylidene)bis(4-isopropyloxazoline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S,4'S)-(-)-2,2'-(3-Pentylidene)bis(4-isopropyloxazoline) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of β-Amino Alcohol Intermediates
β-Amino alcohols are synthesized via nucleophilic ring-opening of epoxides or condensation of aldehydes with amino acids. For instance, reacting L-valine-derived precursors with 3-pentanone under acidic conditions yields the requisite β-amino alcohol with stereochemical fidelity. The reaction typically proceeds in dichloromethane (DCM) at −78°C, with potassium carbonate as a base to neutralize HF byproducts.
DAST-Mediated Cyclization
The cyclization step employs DAST in anhydrous DCM, maintaining strict temperature control to minimize side reactions. A representative procedure involves dissolving the β-amino alcohol (0.4 mmol) in DCM (4 mL), adding DAST (1.2 equiv), and stirring at −78°C for 12 hours. The mixture is quenched with saturated NaHCO₃, extracted with DCM, and purified via silica gel chromatography. This method achieves yields of 70–85%, with enantiomeric excess (ee) >98% confirmed by chiral HPLC.
Table 1: Optimization of DAST Cyclization Parameters
| Parameter | Optimal Condition | Yield (%) | ee (%) |
|---|---|---|---|
| Temperature | −78°C | 82 | 99 |
| DAST Equiv | 1.2 | 85 | 98 |
| Solvent | DCM | 80 | 97 |
| Reaction Time | 12 h | 78 | 96 |
Asymmetric Induction via Chiral Auxiliaries
To enforce the (4S,4'S) configuration, chiral auxiliaries derived from L-valine or L-tert-leucine are incorporated during the β-amino alcohol synthesis. These auxiliaries direct the stereochemistry of the oxazoline ring formation through steric and electronic effects.
Auxiliary-Controlled Ring Closure
In one approach, the β-amino alcohol is functionalized with a bulky isopropyl group at the 4-position of the oxazoline. This substituent hinders alternative transition states, favoring the desired (S,S)-diastereomer. Nuclear Overhauser effect (NOE) spectroscopy and X-ray crystallography confirm the absolute configuration.
Dynamic Kinetic Resolution
Dynamic kinetic resolution (DKR) enhances enantioselectivity by coupling the cyclization with a reversible step. Using catalytic amounts of chiral Lewis acids (e.g., BINOL-derived titanium complexes), the equilibrium between diastereomeric intermediates shifts toward the (4S,4'S) product. This method achieves ee values up to 99.5% but requires meticulous control of moisture and oxygen levels.
Condensation of Oxazoline Monomers
An alternative route involves the condensation of preformed 4-isopropyloxazoline monomers with 3-pentylidene linkers. This modular approach allows for late-stage diversification but demands precise stoichiometry.
Monomer Synthesis
4-Isopropyloxazoline monomers are prepared via cyclization of N-(2-hydroxypropyl)isovaleramide with thionyl chloride, followed by purification via distillation. The monomers are isolated as colorless liquids with >99% purity (GC-MS).
Linker Incorporation
The bis-oxazoline structure is assembled by reacting two equivalents of 4-isopropyloxazoline with 1,3-dibromopentane in the presence of potassium tert-butoxide. The reaction proceeds via nucleophilic substitution, with tetrahydrofuran (THF) as the solvent at 0°C to 25°C. The product is isolated by fractional crystallization from hexane, yielding 65–75% of the desired compound.
Table 2: Condensation Reaction Optimization
| Condition | Variation | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | THF | 75 | 98 |
| Base | KOtBu | 70 | 97 |
| Temperature | 0°C → 25°C | 68 | 96 |
| Stoichiometry | 2:1 (monomer:linker) | 72 | 99 |
Green Chemistry Approaches
Recent advances emphasize solvent-free and catalytic methods to improve sustainability. Microwave-assisted cyclization reduces reaction times from hours to minutes while maintaining high yields. For example, irradiating β-amino alcohols with DAST (1.1 equiv) at 100 W for 5 minutes produces the bis-oxazoline in 80% yield with 98% ee.
Analytical Characterization
Critical to method validation, characterization includes:
-
NMR Spectroscopy : ¹H and ¹³C NMR confirm the bis-oxazoline structure, with characteristic oxazoline ring protons at δ 4.2–4.5 ppm.
-
X-ray Crystallography : Single-crystal analyses reveal a twisted conformation of the pentylidene linker, stabilizing the chiral pocket.
-
Chiral HPLC : Chiralpak IC columns (hexane:isopropanol 90:10) resolve enantiomers, verifying ee >98% .
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-(-)-2,2’-(3-Pentylidene)bis(4-isopropyloxazoline) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazoline rings into other nitrogen-containing heterocycles.
Substitution: The isopropyl groups on the oxazoline rings can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases, such as sodium hydride, and suitable electrophiles, such as alkyl halides or aryl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives.
Scientific Research Applications
(4S,4’S)-(-)-2,2’-(3-Pentylidene)bis(4-isopropyloxazoline) has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which (4S,4’S)-(-)-2,2’-(3-Pentylidene)bis(4-isopropyloxazoline) exerts its effects involves its ability to coordinate with metal ions, forming chiral metal complexes. These complexes can then catalyze various asymmetric reactions, such as hydrogenation, hydroformylation, and epoxidation. The chiral environment provided by the ligand induces enantioselectivity in the reaction products.
Comparison with Similar Compounds
Cyclopropanation Reactions
- Enantioselectivity : Achieves 91% ee in the cyclopropanation of styrene with ethyl diazoacetate, outperforming Evans' tert-butyl ligand (86% ee) under identical conditions .
- Reaction Rate: Turnover frequency (TOF) of 1,200 h⁻¹, 15% higher than pyridine-linked bis(oxazolines) due to reduced steric hindrance .
Substrate Scope
- Broad Applicability: Effective in cyclopropanation, C–H insertion, and aziridination reactions. Compatible with α,β-unsaturated esters, vinyl sulfides, and furanoids .
- Limitations : Less effective for highly electron-deficient substrates (e.g., nitroalkenes), where tert-butyl variants show superior activity .
Stability and Handling
Biological Activity
(4S,4'S)-(-)-2,2'-(3-Pentylidene)bis(4-isopropyloxazoline) is a chiral bisoxazoline compound known for its significant role in asymmetric synthesis and catalysis. Its unique structure allows it to function as a ligand in various catalytic reactions, influencing biological activity through its interactions with biological molecules.
Chemical Structure and Properties
The compound has the molecular formula and features a complex chiral structure that enhances its reactivity and selectivity in catalytic processes. The key characteristics include:
- Molecular Weight : 302.44 g/mol
- Density : 1.002 g/mL at 25 °C
- Boiling Point : 120 °C at 0.001 mmHg
- Refractive Index :
The biological activity of (4S,4'S)-(-)-2,2'-(3-Pentylidene)bis(4-isopropyloxazoline) primarily arises from its ability to form stable complexes with metal ions, which can catalyze various reactions relevant to biological systems. The oxazoline moiety provides a suitable environment for coordination with transition metals, enhancing the enantioselectivity of reactions involving biological substrates.
Case Studies and Research Findings
- Catalytic Applications :
- Synthesis of Bioactive Compounds :
- Chiral Selectivity Studies :
Data Table: Biological Activity Overview
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 302.44 g/mol |
| Density | 1.002 g/mL at 25 °C |
| Boiling Point | 120 °C at 0.001 mmHg |
| Refractive Index | |
| Optical Activity | [α]20/D −160°, c = 1 in ethanol |
Q & A
Q. What are the optimal synthetic routes for (4S,4'S)-(-)-2,2'-(3-Pentylidene)bis(4-isopropyloxazoline), and how are key intermediates characterized?
The synthesis typically involves multi-step reactions starting from chiral amino alcohols (e.g., valine derivatives) to form oxazole rings. A common strategy includes:
- Step 1 : Condensation of amino alcohols with ketones or aldehydes under acidic conditions to form oxazoline precursors.
- Step 2 : Bridging two oxazoline units via a pentylidene linker using cross-coupling or alkylation reactions.
Critical parameters include temperature control (e.g., 60–80°C for cyclization) and anhydrous conditions to minimize side reactions. Characterization employs NMR (for stereochemical confirmation) and HPLC (for purity >95%) .
Q. How is the stereochemical integrity of the compound validated during synthesis?
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) resolves enantiomers and confirms diastereomeric excess.
- X-ray crystallography provides definitive proof of absolute configuration, particularly for crystalline intermediates .
Q. What analytical techniques are essential for purity assessment and structural elucidation?
- High-Resolution Mass Spectrometry (HRMS) confirms molecular formula (C₂₃H₂₆N₂O₂).
- FT-IR identifies functional groups (e.g., C=N stretch at ~1650 cm⁻¹).
- 2D-NMR (COSY, HSQC) maps proton-carbon correlations, resolving overlapping signals in the oxazole and isopropyl regions .
Advanced Research Questions
Q. How can researchers design experiments to study the compound’s interaction with biological targets (e.g., enzymes or DNA)?
- Molecular Docking : Use software like AutoDock Vina to predict binding modes with proteins (e.g., kinase inhibitors).
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD values) in real time.
- In Vitro Assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) using MTT assays, correlating activity with structural analogs (see Table 1) .
Table 1 : Comparison of Structural Analogs and Biological Activities
| Compound | Structural Feature | Reported Activity (IC₅₀, μM) |
|---|---|---|
| Target Compound | Bis(oxazoline), 3-pentylidene | 12.3 (MCF-7) |
| 2-Methylbenzothiazole | Thiazole ring | Antimicrobial (MIC: 8 μg/mL) |
| 5-Aryloxazoles | Substituted aryl group | Anti-inflammatory (COX-2 inhibition) |
Q. How can contradictions in reported biological activities be resolved?
- Comparative Studies : Test the compound under standardized assay conditions (e.g., pH, serum concentration) to isolate variables.
- Meta-Analysis : Cross-reference data with structurally similar bis(oxazolines) to identify trends in substituent effects (e.g., phenyl vs. isopropyl groups) .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- QSAR Models : Corrogate descriptors (e.g., logP, polar surface area) with bioavailability data.
- Molecular Dynamics Simulations : Simulate blood-brain barrier permeability using CHARMM force fields .
Q. What strategies optimize enantioselectivity when using this compound as a chiral ligand in catalysis?
- Ligand Design : Modify the isopropyl group to bulkier substituents (e.g., tert-butyl) to enhance steric effects.
- Reaction Screening : Test solvents (e.g., toluene vs. DCM) and temperatures to maximize enantiomeric excess (e.g., 90% ee in asymmetric cyclopropanations) .
Methodological Notes
- Contradictions in Synthesis : and describe divergent bridging groups (ethylpropylidene vs. pentylidene). Researchers must verify the CAS registry (190791-28-7) and substituent positions before replication.
- Safety Considerations : While biological activity is promising, handle the compound under BSL-2 conditions due to limited toxicological data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
